molecular formula C7H7ClO3 B1520453 Methyl 5-(chloromethyl)furan-3-carboxylate CAS No. 20416-07-3

Methyl 5-(chloromethyl)furan-3-carboxylate

Cat. No.: B1520453
CAS No.: 20416-07-3
M. Wt: 174.58 g/mol
InChI Key: MKTBDDIZMVUFDS-UHFFFAOYSA-N
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Description

Methyl 5-(chloromethyl)furan-3-carboxylate (CAS: 20416-07-3) is a furan-based organic compound with the molecular formula C₇H₇ClO₃ and a molecular weight of 174.58 g/mol . Its structure features a chloromethyl (-CH₂Cl) substituent at the 5-position of the furan ring and a methoxycarbonyl (-COOCH₃) group at the 3-position. This compound is commercially available as a powder, with recommended storage at 4°C to ensure stability . The chloromethyl group serves as a reactive site for further chemical modifications, making it valuable in synthetic chemistry.

Properties

IUPAC Name

methyl 5-(chloromethyl)furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTBDDIZMVUFDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20416-07-3
Record name methyl 5-(chloromethyl)furan-3-carboxylate
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Biological Activity

Methyl 5-(chloromethyl)furan-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a furan ring with a chloromethyl group and a carboxylate moiety. Its synthesis has been optimized through various methods, including the use of organometallic reagents and nucleophilic substitutions. For instance, it can be synthesized from methyl 2-methylfuran-3-carboxylate via a three-stage process that includes formylation and chlorination steps .

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a precursor for more complex compounds with significant pharmacological properties. Notably:

  • Histone Deacetylase Inhibition : Derivatives of this compound have been shown to act as potent inhibitors of histone deacetylases (HDACs), which are critical in the regulation of gene expression. Inhibition of HDACs can induce apoptosis in cancer cells, making these derivatives promising candidates for anti-tumor therapies .
  • Modulation of NMDA Receptors : This compound serves as a precursor for synthesizing N-Methyl-D-aspartate (NMDA) receptor modulators. NMDA receptors are vital for synaptic plasticity and memory function, and their modulation holds therapeutic potential for conditions like Alzheimer's disease .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity. This is particularly relevant in the context of HDACs and other targets involved in cancer progression .
  • Receptor Modulation : By acting on NMDA receptors, the compound can influence neurotransmitter signaling pathways, which are crucial for cognitive functions .

Table 1: Summary of Biological Activities

Activity TypeTargetEffectReference
HDAC InhibitionCancer CellsInduces apoptosis
NMDA Receptor ModulationNeurological DisordersEnhances cognitive functions
Antimicrobial ActivityVarious PathogensExhibits antimicrobial properties

Case Study: HDAC Inhibition

In a study focusing on the synthesis of hydroxamic acid derivatives from this compound, researchers demonstrated that these compounds significantly inhibited HDAC activity in various cancer cell lines. The most potent derivative showed an IC50 value indicating effective inhibition at sub-micromolar concentrations .

Case Study: NMDA Receptor Modulation

Another investigation highlighted the synthesis of furan-2-carboxamide analogues derived from this compound. These analogues were evaluated for their ability to modulate NMDA receptor activity, showing promise as therapeutic agents for Alzheimer's disease due to their favorable pharmacological profiles .

Scientific Research Applications

Synthetic Applications

Methyl 5-(chloromethyl)furan-3-carboxylate is primarily utilized as an intermediate in the synthesis of various compounds, including:

  • Histone Deacetylase Inhibitors : It has been used to synthesize conjugated hydroxamic acids, which are potent inhibitors of histone deacetylases (HDACs). These inhibitors are promising candidates for anti-tumor therapies due to their ability to induce cancer cell death by altering gene expression .
  • N-Methyl-D-aspartate (NMDA) Receptor Modulators : The compound serves as a precursor for synthesizing furan-2-carboxamide analogues that act as positive allosteric modulators of NMDA receptors. This modulation has therapeutic implications for neurological disorders such as Alzheimer's disease and schizophrenia .
  • Gonadotropin-Releasing Hormone Receptor Antagonists : It is also involved in the synthesis of novel guanidine-derived non-peptide antagonists that may be useful for treating hormone-dependent cancers, including prostate and breast cancer .

Case Study 1: Synthesis of HDAC Inhibitors

A study demonstrated the synthesis of hydroxamic acid derivatives from this compound. The resulting compounds exhibited significant anti-tumor activity by effectively inhibiting HDAC enzymes, showcasing their potential in cancer treatment .

Case Study 2: NMDA Receptor Modulation

Research highlighted the development of NMDA receptor modulators from this compound, indicating their potential role in enhancing cognitive functions and treating neurodegenerative diseases. The synthesized compounds showed promising results in preclinical trials, warranting further investigation .

Research Findings

Recent studies have focused on expanding the synthetic utility of this compound through innovative methodologies:

  • Electrochemical Reduction : New methods involving electrochemical techniques have been explored for the reduction of this compound, leading to high yields of valuable derivatives that can be further functionalized for various applications .
  • Biomass Conversion : Research indicates the potential to derive this compound from biomass sources, promoting sustainable practices in chemical synthesis. This approach aligns with green chemistry principles by utilizing renewable resources .

Summary Table of Applications

Application AreaDescriptionPotential Impact
HDAC InhibitorsSynthesis of conjugated hydroxamic acidsAnti-cancer therapies
NMDA Receptor ModulatorsDevelopment of positive allosteric modulatorsTreatment for neurological disorders
Gonadotropin-Releasing Hormone AntagonistsSynthesis of non-peptide antagonistsTargeted therapies for hormone-dependent cancers
Biomass ConversionSustainable synthesis from renewable resourcesPromotes eco-friendly chemical production

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The reactivity and applications of methyl 5-(chloromethyl)furan-3-carboxylate are influenced by its substituents. Below is a comparative analysis of structurally related furan derivatives (Table 1):

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) CAS Number Key Properties/Applications References
This compound C₇H₇ClO₃ Chloromethyl 174.58 20416-07-3 Alkylation reactions, synthetic precursor
Methyl 5-(acetoxymethyl)furan-3-carboxylate C₉H₁₀O₅ Acetoxymethyl 198.17 Not reported NMR studies, ester derivatives
Methyl 5-(chlorosulfonyl)furan-3-carboxylate C₆H₅ClO₅S Chlorosulfonyl 224.62 1306607-16-8 Sulfonation reactions
Methyl 5-formylfuran-3-carboxylate C₇H₆O₄ Formyl 154.12 6148-34-1 Aldehyde-mediated condensations
Ethyl 5-methylfuran-3-carboxylate C₈H₁₀O₃ Methyl 154.17 102169-71-1 Non-reactive analog for stability studies

Physical and Chemical Properties

  • Solubility and Stability: The chloromethyl derivative’s powder form contrasts with liquid analogs like ethyl 5-methylfuran-3-carboxylate, which may offer better solubility in non-polar solvents .
  • Thermal Behavior : Derivatives such as methyl 5-(acetoxymethyl)furan-3-carboxylate have been characterized via NMR (δ 3.83 for methoxy groups), highlighting structural distinctions from the chloromethyl variant .

Preparation Methods

Chlorination of 5-(Hydroxymethyl)furan-3-carboxylate Derivatives

A common approach involves the chlorination of methyl 5-(hydroxymethyl)furan-3-carboxylate using chlorinating agents such as tert-butyl hypochlorite. This method proceeds under mild conditions at room temperature and air atmosphere, resulting in high yields of the chloromethyl product.

  • Procedure :

    • A mixture of methyl 5-(hydroxymethyl)furan-3-carboxylate and tert-butyl hypochlorite is stirred at room temperature under air for 24 hours.
    • The reaction progress is monitored by ^1H NMR spectroscopy.
    • After completion, volatiles are evaporated, and the crude product is purified by chromatography.
  • Reaction conditions and yields :

Reagent Amount Conditions Yield (%) Notes
Methyl 5-(hydroxymethyl)furan-3-carboxylate Stoichiometric Room temperature, 24 h 80-85 Air atmosphere, mild stirring
tert-Butyl hypochlorite Excess (approx. 5 equiv) Prepared by published methods
  • Outcome : The chlorination proceeds efficiently, yielding methyl 5-(chloromethyl)furan-3-carboxylate as a colorless oil suitable for further transformations.

Esterification of 5-(Chloromethyl)furan-3-carboxylic Acid

Another pathway involves the esterification of 5-(chloromethyl)furan-3-carboxylic acid or its acid chloride intermediate with methanol under reflux conditions.

  • Procedure :

    • 5-(Chloromethyl)furan-3-carboxylic acid or acid chloride is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid or HCl gas).
    • The mixture is heated under reflux for several hours.
    • The product is isolated by solvent removal and purification via column chromatography.
  • Reaction conditions and yields :

Starting Material Catalyst Conditions Yield (%) Notes
5-(Chloromethyl)furan-3-carboxylic acid or acid chloride Acid catalyst (H2SO4 or HCl) Reflux in MeOH, 4-6 h 75-85 Requires careful moisture control
  • Outcome : This esterification method reliably produces this compound with good purity and yield.

Direct Synthesis from Biomass-Derived 5-(Chloromethyl)furfural

Recent studies have demonstrated the direct use of biomass-derived 5-(chloromethyl)furfural (CMF) as a precursor for synthesizing this compound via selective oxidation and subsequent esterification.

  • Procedure :

    • CMF is subjected to oxidation to form 5-(chloromethyl)furan-3-carboxylic acid or its acid chloride.
    • The acid or acid chloride is then esterified with methanol.
    • The process can be scaled up, maintaining high yields and selectivity.
  • Reaction conditions and yields :

Step Reagents/Conditions Yield (%) Notes
Oxidation of CMF Mild oxidants (e.g., TEMPO, NaClO2) at room temp 80-90 Selective oxidation of aldehyde
Esterification Methanol, acid catalyst, reflux 80-85 Efficient conversion to ester
  • Outcome : This method leverages renewable feedstocks and green chemistry principles, enabling sustainable production routes.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Chlorination of hydroxymethyl derivative tert-Butyl hypochlorite RT, air, 24 h 80-85 Mild, selective, scalable Requires preparation of hypochlorite
Esterification of acid/acid chloride Methanol, acid catalyst Reflux, 4-6 h 75-85 Straightforward, high purity Moisture sensitive
Direct oxidation and esterification from CMF Oxidants (e.g., TEMPO), methanol, acid catalyst Mild oxidation, reflux esterification 80-90 Biomass-based, green, scalable Multi-step, requires oxidation step

Research Findings and Notes

  • The chlorination step using tert-butyl hypochlorite is highly efficient and can be performed on a large scale with yields exceeding 80%.
  • Esterification reactions are generally robust but require careful control of moisture and acid catalyst concentration to avoid side reactions or hydrolysis.
  • Oxidation of CMF to the corresponding acid or acid chloride is a critical step that determines the overall efficiency and selectivity of the process. Mild oxidants and controlled conditions prevent over-oxidation or degradation of the furan ring.
  • The use of biomass-derived CMF as a starting material aligns with sustainable chemistry goals, reducing reliance on petrochemical feedstocks.
  • Analytical techniques such as ^1H NMR, ^13C NMR, and HRMS are routinely employed to confirm the structure and purity of this compound.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-(chloromethyl)furan-3-carboxylate
Reactant of Route 2
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Methyl 5-(chloromethyl)furan-3-carboxylate

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